- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

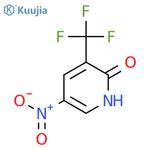

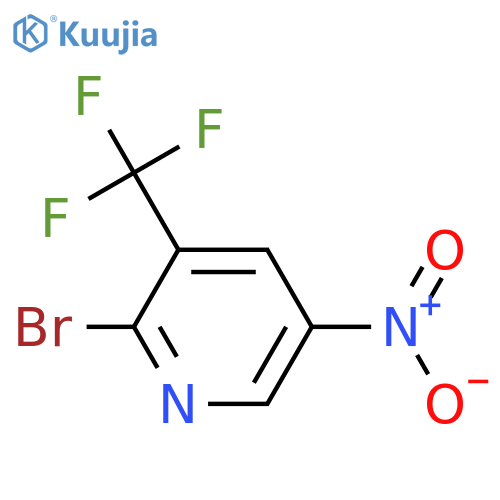

956104-42-0 structure

Produktname:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

CAS-Nr.:956104-42-0

MF:C6H2BrF3N2O2

MW:270.991490840912

MDL:MFCD17169962

CID:842402

PubChem ID:53486350

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

- W9760

- WHTGDIMWBUVWJS-UHFFFAOYSA-N

- BCP13547

- FCH1357412

- PC48587

- AX8224887

- ST24022080

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)

- DS-1652

- DTXSID20704891

- AKOS015919553

- MFCD17169962

- SCHEMBL909398

- AC-22849

- 956104-42-0

- CS-W008873

- SY067382

-

- MDL: MFCD17169962

- Inchi: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

- InChI-Schlüssel: WHTGDIMWBUVWJS-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 269.92500

- Monoisotopenmasse: 269.92517g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 0

- Komplexität: 230

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.6

- Topologische Polaroberfläche: 58.7

Experimentelle Eigenschaften

- Dichte: 1.879

- Siedepunkt: 256 ºC

- Flammpunkt: 109 ºC

- PSA: 58.71000

- LogP: 3.29430

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Sicherheitsinformationen

- Gefahrenhinweis: H302-H315-H319-H335

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 1g |

¥186.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-5g |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 5g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1049802-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

$145 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-250mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 250mg |

¥70.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-250mg |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 250mg |

$110 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

1946.0CNY | 2021-08-04 | |

| ChemScence | CS-W008873-25g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 99.78% | 25g |

$480.0 | 2022-04-26 | |

| TRC | B705105-100mg |

2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine |

956104-42-0 | 100mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-50mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 50mg |

63.0CNY | 2021-08-03 | |

| Matrix Scientific | 090416-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+% |

956104-42-0 | 95+% | 1g |

$756.00 | 2023-09-08 |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; rt → 110 °C; 90 - 110 °C

1.2 Reagents: Water ; cooled

1.3 neutralized

1.2 Reagents: Water ; cooled

1.3 neutralized

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; 3 h, rt → 110 °C

1.2 Reagents: Water ; pH 7, cooled

1.2 Reagents: Water ; pH 7, cooled

Referenz

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

Referenz

- Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphoric tribromide , Hydrogen bromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C

Referenz

- Process for the preparation of apalutamide, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; 4 h, 110 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

Referenz

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Phosphoric tribromide ; 8 h, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

1.2 Reagents: Water ; pH 7

1.2 Reagents: Water ; pH 7

Referenz

- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylammonium bromide , Phosphoric tribromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C; 100 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Processes for the preparation of a diarylthiohydantoin compound, World Intellectual Property Organization, , ,

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Verwandte Literatur

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine) Verwandte Produkte

- 1335921-53-3((R)-3-AMINO-3-(2-HYDROXY-5-(TRIFLUOROMETHYL)PHENYL)PROPANOIC ACID)

- 1805848-55-8(1-Bromo-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one)

- 1807033-38-0(1,2-Dibromo-3-fluoro-4-(fluoromethyl)benzene)

- 2225175-37-9(4-(2-Chloropyrimidin-4-yl)thiophene-2-boronic acid)

- 899965-63-0(N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 1016880-52-6(3-(2-cyanophenoxymethyl)benzoic acid)

- 1341682-77-6(3-iodo-N-(1,3-thiazol-5-yl)methylaniline)

- 1261601-75-5(2-(3-Bromo-5-iodophenyl)acetic acid)

- 416879-19-1(2-Formylquinolin-8-yl 4-methylbenzenesulfonate)

- 2228548-47-6(1,1,1-trifluoro-3-5-(trifluoromethyl)furan-2-ylpropan-2-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Reinheit:99%/99%/99%

Menge:10g/25g/100g

Preis ($):166.0/416.0/1320.0